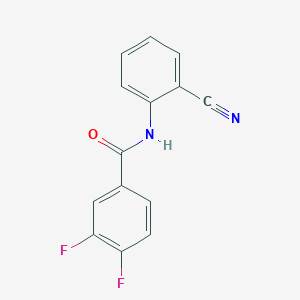

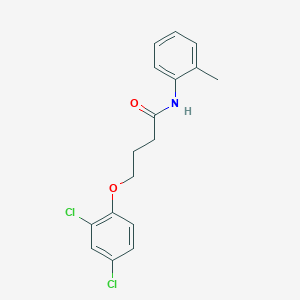

N-(2-Cyanophenyl)-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Cyanophenyl)-3,4-difluorobenzamide” is a chemical compound with a molecular formula of C13H9N3O . It’s a derivative of cyanamides, which have been used in synthetic chemistry for various purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-Cyanophenyl)picolinamide was prepared from 2-isothiocyanatobenzonitrile by reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . Another compound, isotianil, was synthesized by reacting N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide with thionyl chloride .

Chemical Reactions Analysis

Cyanamides have been used in various chemical reactions. For example, a functional-group translocation reaction of cyano (CN) groups in common nitriles has been reported, allowing for the direct positional exchange between a CN group and an unactivated C−H bond .

Scientific Research Applications

Biosensor Development : A study by Karimi-Maleh et al. (2014) focused on the development of a highly sensitive biosensor using a novel modified carbon paste electrode. This biosensor was used for the electrocatalytic determination of glutathione and piroxicam, showcasing its potential in analytical chemistry.

Chemical Reaction Analysis : Research by Nakai et al. (1977) demonstrated the competitive cyclization reaction of hexafluoropropene with 2-aminobenzamide, leading to the formation of N-(2-cyanophenyl)-2,3,3,3-tetrafluoropropionamide. This study provides insight into the reaction mechanisms and product formation in organic chemistry.

Dielectric Property Studies : The research conducted by Aleksandriiskaya et al. (2008) explored the effects of cyano-substituted aromatic additives on the dielectric properties of liquid crystals. This study highlights the impact of such compounds on material science, particularly in the field of electronics.

Polymorphism and Material Properties : A study by Mondal et al. (2017) discovered three polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide, emphasizing the role of short, linear C-H⋅⋅⋅F intermolecular interactions. This research is significant in understanding the structural, thermal, and mechanical properties of such materials.

Metabolic Pathway Analysis : Chang (1978) studied the metabolic pathway of diflubenzuron, a compound structurally similar to N-(2-Cyanophenyl)-3,4-difluorobenzamide, in house flies. This research, found in the Journal of Economic Entomology, provides insights into the biochemical interactions and stability of similar compounds in biological systems.

Electronics and Material Science : Research by Kim et al. (2016) on n-channel organic single crystalline nanosheets based on dicyanodistyrylbenzene derivatives highlights the applications in electronics, demonstrating the potential of such materials in developing high-performance field-effect transistors.

properties

IUPAC Name |

N-(2-cyanophenyl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O/c15-11-6-5-9(7-12(11)16)14(19)18-13-4-2-1-3-10(13)8-17/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBULRHDQXUTYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Cyanophenyl)-3,4-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate](/img/structure/B255486.png)

![2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B255488.png)

![Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)

![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)